molecular formula C14H17FO B1327676 Cyclopentyl 2-(4-fluorophenyl)ethyl ketone CAS No. 898768-90-6

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone

Cat. No.: B1327676
CAS No.: 898768-90-6
M. Wt: 220.28 g/mol
InChI Key: XTURTFKEGXQUII-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is an organic compound with the molecular formula C14H17FO It is characterized by a cyclopentyl group attached to a 2-(4-fluorophenyl)ethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a cyclopentyl boronic acid with a 4-fluorophenyl ethyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(4-fluorophenyl)ethyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone can be compared with similar compounds such as:

    Cyclopentyl 2-(4-methylphenyl)ethyl ketone: Similar structure but with a methyl group instead of a fluorine atom.

    Cyclopentyl 2-(4-chlorophenyl)ethyl ketone: Similar structure but with a chlorine atom instead of a fluorine atom.

    Cyclopentyl 2-(4-bromophenyl)ethyl ketone: Similar structure but with a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTURTFKEGXQUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644608
Record name 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-90-6
Record name 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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